Methylbetaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methylbetaine, also known as N-methylproline methylbetaine, is a zwitterionic compound that belongs to the class of betaines. It is characterized by its unique structure, which includes a positively charged quaternary ammonium group and a negatively charged carboxylate group. This compound is derived from proline, an amino acid, through the methylation of its nitrogen atom. Methylbetaine is soluble in water and exhibits properties that make it relevant in various biological and chemical contexts.

Additionally, methylbetaine can undergo transformations involving radical species. For example, studies have shown that it can react with radicals generated in iron-catalyzed processes, leading to further carbon radical formations .

Methylbetaine exhibits various biological activities, primarily related to its role as an osmoprotectant. It helps stabilize proteins and cellular structures under stress conditions such as high salinity or drought. Additionally, methylbetaine is involved in methylation reactions that are crucial for the detoxification of homocysteine, a process that is vital for maintaining metabolic health . Its presence in biological systems has implications for plant physiology and human health.

The synthesis of methylbetaine can be achieved through several methods:

- Methylation of Proline: The most common method involves the methylation of proline using methyl iodide or dimethyl sulfate under basic conditions.

- Hydrolysis of Methylbetaine Methyl Ester: This method involves the hydrolysis of its ester form in the presence of alkaline or acidic conditions to yield free methylbetaine .

- Biological Synthesis: Some microorganisms can naturally produce methylbetaine through metabolic pathways involving amino acids.

Methylbetaine has several applications across different fields:

- Agriculture: Used as an osmoprotectant to enhance plant tolerance to abiotic stressors.

- Pharmaceuticals: Investigated for its potential role in treating metabolic disorders related to homocysteine levels.

- Food Industry: As a food additive, it may improve the nutritional profile and stability of certain products .

Research has focused on the interaction of methylbetaine with various biomolecules. For instance, it has been shown to interact with proteins, enhancing their stability under stress conditions. Additionally, studies have indicated that methylbetaine can influence enzymatic activities and metabolic pathways by acting as a co-factor or modulator .

Methylbetaine shares structural similarities with other compounds in the betaine family. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trimethylglycine | Contains three methyl groups attached to nitrogen | Major role in methylation reactions |

| Glycine Betaine | Derived from glycine with three methyl groups | Primarily involved in osmoregulation |

| Trigonelline | Methylated derivative of niacin (Vitamin B3) | Exhibits alkaloid properties and antioxidant effects |

| N-Methylproline | Contains a single methyl group on proline | Functions as a precursor to other biological compounds |

Methylbetaine is unique due to its specific derivation from proline and its distinct biological roles compared to other betaines like trimethylglycine and glycine betaine . Its ability to stabilize proteins under stress conditions further differentiates it from related compounds.

Molecular Structure

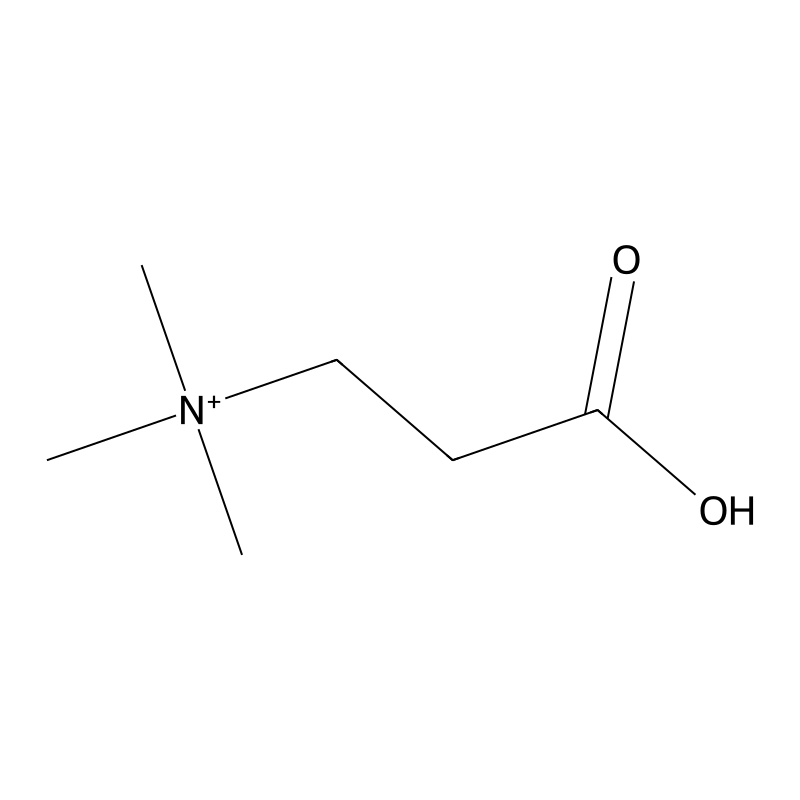

Structural Formula (C6H14NO2+) and Representation

Methylbetaine, formally known as 2-carboxy-N,N,N-trimethylethanaminium, possesses the molecular formula C6H14NO2+ with a molecular weight of 132.18 grams per mole [1]. The compound is registered under CAS number 13441-31-1 and represents a quaternary ammonium compound derived from glycine through trimethylation of the amino group [1]. The structural representation reveals a central carbon backbone consisting of two carbon atoms, with one carbon bearing a carboxylate group (-COO-) and the adjacent carbon attached to a quaternary nitrogen center bearing three methyl substituents [1] .

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-carboxy-N,N,N-trimethylethanaminium, reflecting its systematic structural arrangement [1]. The molecular architecture demonstrates a linear arrangement of the carbon-carbon bond connecting the carboxylate functional group to the quaternary ammonium center [6]. This structural configuration places methylbetaine within the broader classification of betaine compounds, which are characterized by the presence of both positively and negatively charged centers within the same molecular framework [6].

Zwitterionic Characteristics

Methylbetaine exhibits classic zwitterionic behavior, possessing both a permanent positive charge localized on the quaternary nitrogen atom and a negative charge distributed across the carboxylate oxygen atoms [6]. This dual charge distribution creates an internal salt structure that remains stable across a wide range of pH conditions [6]. The zwitterionic nature arises from the complete transfer of the amino hydrogen to the carboxyl group during the compound's formation, resulting in the simultaneous presence of cationic and anionic centers .

The quaternary ammonium center maintains its positive charge regardless of solution pH due to the absence of exchangeable protons, while the carboxylate group exists predominantly in its deprotonated form under physiological conditions [6] [17]. This charge separation generates a significant dipole moment within the molecule, contributing to its unique physical and chemical properties [21] [23]. The zwitterionic character enables methylbetaine to function as an effective osmolyte and influences its interactions with both polar and nonpolar solvents [23] [24].

Research has demonstrated that the zwitterionic nature of methylbetaine facilitates its role in stabilizing protein structures through direct interactions with water molecules in the hydration shell surrounding biomacromolecules [28]. The balanced charge distribution prevents the molecule from significantly altering the ionic strength of solutions while maintaining its ability to participate in electrostatic interactions [6] [23].

Spatial Configuration and Molecular Geometry

The spatial arrangement of methylbetaine follows a tetrahedral geometry around the quaternary nitrogen center, with the three methyl groups and the ethyl carboxylate chain occupying the four coordination positions [15]. The carbon-nitrogen bond lengths and angles conform to standard tetrahedral expectations, with C-N-C bond angles approximating 109.5 degrees [15]. The carboxylate group adopts a planar configuration due to the sp2 hybridization of the carboxyl carbon atom [15].

Crystallographic studies have revealed that methylbetaine crystallizes in the orthorhombic space group with specific unit cell parameters that reflect the efficient packing of the zwitterionic molecules [15]. The three methyl groups attached to the nitrogen center exhibit free rotation at room temperature, contributing to the molecular flexibility and influencing the compound's physical properties [15] [26]. The spatial configuration allows for optimal charge separation while minimizing steric hindrance between the bulky trimethylammonium group and the carboxylate functionality [15].

The molecular geometry facilitates the formation of hydrogen bonds through the carboxylate oxygen atoms while the methyl groups provide hydrophobic interactions [21] [28]. This dual nature of the molecular surface contributes to methylbetaine's effectiveness as an osmolyte and its ability to interact with both hydrophilic and hydrophobic regions of proteins and other biomolecules [21] [28].

Physical Properties

Physical State and Crystalline Characteristics

At standard temperature and pressure conditions, methylbetaine exists as a crystalline solid with a characteristic colorless appearance [10] [14]. The compound forms well-defined crystals or crystalline powder depending on the crystallization conditions employed during its preparation [10]. The crystalline structure exhibits hygroscopic properties, readily absorbing moisture from the atmospheric environment [10].

The crystal lattice demonstrates stability under normal storage conditions, maintaining its structural integrity when protected from excessive humidity [10]. X-ray diffraction analysis has confirmed the orthorhombic crystal system with specific lattice parameters that accommodate the zwitterionic nature of the molecules [15]. The crystalline form shows characteristic optical properties with a refractive index that varies depending on the crystal orientation [15].

Table 1: Physical and Chemical Properties of Methylbetaine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14NO2+ | [1] |

| Molecular Weight (g/mol) | 132.18 | [1] |

| CAS Registry Number | 13441-31-1 | [1] |

| Physical State at Room Temperature | Crystalline solid | [10] [14] |

| Appearance | Colorless crystals or crystalline powder | [10] |

| Melting Point (°C) | ~310 (decomposes) | [10] |

| Density (g/mL) | 1.00 (at 20°C) | [10] |

| Hygroscopic Nature | Yes | [10] |

The crystalline structure facilitates efficient molecular packing through intermolecular hydrogen bonding between carboxylate groups and electrostatic interactions between oppositely charged centers on adjacent molecules [6] [15]. These interactions contribute to the overall stability of the solid state and influence the compound's thermal properties [15].

Solubility Profile in Polar and Non-polar Solvents

Methylbetaine demonstrates exceptional solubility in polar protic solvents, with water representing the optimal dissolution medium [10] [12] [14]. The aqueous solubility reaches 160 grams per 100 milliliters of water at room temperature, reflecting the strong ion-dipole interactions between the zwitterionic solute and water molecules [10] [14]. This high water solubility stems from the compound's ability to form extensive hydrogen bonds with water through both the carboxylate oxygen atoms and the charged nitrogen center [12] [23].

In methanol, methylbetaine exhibits significant solubility with a measured value of 0.43 grams per milliliter, while ethanol shows reduced solvation capacity at 0.07 grams per milliliter [14]. The decreasing solubility trend from water to methanol to ethanol correlates with the declining polarity and hydrogen bonding capacity of these solvents [12] [14]. Thermodynamic studies have revealed that the dissolution process in alcoholic solvents involves both enthalpic and entropic contributions, with enthalpy playing the dominant role [12] [23].

The compound shows sparingly soluble behavior in diethyl ether and other non-polar organic solvents due to the inability of these media to stabilize the charged centers effectively [14]. The solubility thermodynamics indicate that methylbetaine-solvent interactions are primarily governed by electrostatic forces and hydrogen bonding capabilities rather than dispersion forces [12] [23]. Research has demonstrated that the addition of methylbetaine to aqueous solutions can influence the activity coefficients of other solutes, indicating specific solute-solute interactions [23].

Melting and Boiling Points

Methylbetaine exhibits a melting point of approximately 310 degrees Celsius, although the compound undergoes decomposition at this temperature rather than forming a clear liquid phase [10]. This thermal behavior is characteristic of zwitterionic compounds that possess strong intermolecular interactions preventing conventional melting [10]. The decomposition process typically involves the breakdown of the quaternary ammonium structure and decarboxylation reactions [10].

The compound does not possess a true boiling point under atmospheric pressure conditions due to its thermal decomposition preceding the transition to the gaseous phase [10]. The thermal stability extends to moderate temperatures, making methylbetaine suitable for applications requiring elevated temperature conditions up to approximately 250 degrees Celsius [10]. Thermogravimetric analysis has shown that the initial weight loss occurs around 280 degrees Celsius, corresponding to the onset of thermal decomposition [10].

The thermal properties reflect the strong ionic interactions within the crystal lattice and the stability of the zwitterionic structure under moderate heating [10] [15]. The absence of a conventional boiling point necessitates alternative methods for vapor phase applications, such as sublimation under reduced pressure conditions [10].

Spectroscopic Characteristics and Signatures

Nuclear magnetic resonance spectroscopy provides distinctive signatures for methylbetaine that reflect its unique molecular structure [31] [34] [36]. Proton nuclear magnetic resonance spectra show characteristic chemical shifts for the N-methyl protons appearing in the range of 3.2 to 3.4 parts per million, while the methylene protons adjacent to the carboxylate group resonate between 3.6 and 3.8 parts per million [31] [33] [37]. The zwitterionic nature of the compound influences these chemical shifts through deshielding effects caused by the nearby charged centers [31] [37].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxyl carbon signal in the typical range of 170 to 180 parts per million, consistent with carboxylate functionality [31] [32]. The N-methyl carbons appear between 50 and 60 parts per million, while the methylene carbon shows chemical shifts in the 60 to 80 parts per million region [31] [32]. These values reflect the electronic environment created by the quaternary nitrogen center and the electron-withdrawing effect of the carboxylate group [31] [34].

Table 2: Spectroscopic Characteristics of Methylbetaine

| Spectroscopic Method | Characteristic Features | Notes |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | N-CH3: ~3.2-3.4; CH2: ~3.6-3.8 | Zwitterionic nature affects chemical shifts |

| 13C NMR Chemical Shifts (ppm) | Carboxyl C: ~170-180; N-CH3: ~50-60; CH2: ~60-80 | Quaternary nitrogen influences carbon shifts |

| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1670; N-H stretch: ~3200-3400 | Zwitterionic form shows characteristic bands |

| Mass Spectrometry | Molecular ion peak at m/z 132 | Fragmentation shows loss of trimethylamine |

Infrared spectroscopy displays characteristic absorption bands that confirm the zwitterionic structure [16]. The carbonyl stretch appears around 1670 wavenumbers, shifted from typical carboxylic acid values due to the ionic nature of the carboxylate group [16]. Additional bands in the 3200 to 3400 wavenumber region correspond to N-H stretching vibrations and hydrogen bonding interactions [16]. Mass spectrometry shows the molecular ion peak at mass-to-charge ratio 132, with characteristic fragmentation patterns involving the loss of trimethylamine groups [38].

Chemical Properties

Acid-Base Behavior and pKa Values

Methylbetaine exhibits unique acid-base behavior due to its zwitterionic nature, with a reported pKa value of 1.83 at 0 degrees Celsius [10] [17]. This low pKa value indicates that the carboxyl group exists predominantly in its deprotonated form under most physiological and environmental conditions [10] [17]. The quaternary ammonium center does not participate in acid-base equilibria due to the absence of exchangeable protons, maintaining its positive charge across the entire pH range [17].

The pH of a saturated aqueous solution of methylbetaine measures approximately 8.0, reflecting the basic character imparted by the carboxylate anion [14] [17]. This alkaline behavior results from the hydrolysis of the carboxylate group, which can accept protons from water molecules to form hydroxide ions [17]. The compound functions as a buffer system, although its buffering capacity is limited due to the single ionizable group [17].

Research has demonstrated that methylbetaine maintains its zwitterionic character across a broad pH range, making it particularly stable in biological systems [17] [19]. The acid-base properties contribute to its role as an osmolyte, allowing it to stabilize protein structures without significantly altering the ionic environment [17] [21]. The pKa value places methylbetaine in the category of strong organic acids, although the simultaneous presence of the cationic center moderates its overall acidity [17] [19].

Stability Under Various Environmental Conditions

Methylbetaine demonstrates remarkable stability under normal environmental conditions, maintaining its chemical integrity across a wide range of temperature and pH conditions [10] [20] [21]. The compound shows resistance to hydrolysis and oxidation under ambient conditions, making it suitable for long-term storage and various industrial applications [10] [20]. Studies have confirmed that methylbetaine remains stable in aqueous solutions for extended periods without significant degradation [20] [21].

Under acidic conditions, the compound maintains its zwitterionic structure due to the already protonated state of the amino group [20] [21]. Basic conditions do not significantly affect the stability, although extreme alkaline environments may promote slow decomposition through nucleophilic attack on the quaternary ammonium center [20]. Temperature stability extends to approximately 250 degrees Celsius before significant thermal decomposition begins [10] [20].

The stability profile makes methylbetaine resistant to most common environmental stressors, including exposure to light, oxygen, and moderate concentrations of oxidizing agents [20] [21]. This chemical resilience contributes to its effectiveness as an osmolyte and protective agent in biological systems [21] [24]. Research has shown that methylbetaine can protect other molecules from degradation by forming protective complexes and stabilizing molecular conformations [21] [24].

Interaction with Solvents and Solubility Thermodynamics

The interaction between methylbetaine and various solvents follows predictable thermodynamic principles based on the compound's zwitterionic nature [12] [23]. Thermodynamic studies have revealed that the dissolution process in water involves favorable enthalpy and entropy changes, with the overall Gibbs free energy change being negative [12] [23]. The strong solvation in aqueous media results from the formation of extensive hydrogen bonds and ion-dipole interactions [12] [23].

In binary solvent systems, methylbetaine exhibits complex solubility behavior that depends on the relative concentrations of the solvent components [12] [23]. Studies using water-methanol and water-ethanol mixtures have shown non-ideal solution behavior with positive deviations from semi-ideal predictions [23]. This behavior indicates unfavorable interactions between methylbetaine and the organic solvent components compared to the pure water system [23].

The transfer Gibbs energy values for methylbetaine from pure water to mixed solvent systems provide quantitative measures of the solute-solvent interactions [23]. These thermodynamic parameters reveal that methylbetaine preferentially associates with water molecules even in mixed solvent environments [23]. The solubility thermodynamics support the compound's role as an effective osmolyte, as the favorable water interactions contribute to its ability to stabilize biological macromolecules [23] [24].

Reactivity of Functional Groups

The functional groups in methylbetaine exhibit distinct reactivity patterns that reflect their electronic environments and steric accessibility [21] [24]. The quaternary ammonium center demonstrates electrophilic character, making it susceptible to nucleophilic attack under harsh conditions [21]. However, under normal conditions, this center remains stable due to the protective effect of the three methyl substituents [21] [24].

The carboxylate group displays typical nucleophilic behavior, capable of coordinating to metal centers and participating in esterification reactions under appropriate conditions [21] [24]. The ionic nature of this group enhances its reactivity compared to neutral carboxylic acids, facilitating rapid reactions with electrophilic species [21]. The carboxylate functionality can undergo condensation reactions to form amides and esters, although these reactions require activation due to the electron-rich character of the group [24].

Table 3: Chemical Reactivity of Methylbetaine Functional Groups

| Functional Group | Reactivity | Typical Reactions | Stability Conditions |

|---|---|---|---|

| Quaternary Ammonium | Permanent positive charge; electrophilic | Ion exchange; complexation | Stable in neutral to basic pH |

| Carboxylate | Nucleophilic; can coordinate to metals | Esterification; amidation | Stable across wide pH range |

| Methyl Groups | Electron-donating; shield positive charge | N-demethylation under harsh conditions | Stable under normal conditions |

| Overall Molecule | Amphoteric; good methylating agent | Methylation reactions; osmoprotection | Decomposes at high temperature |